3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Carbonic anhydrase inhibition Regioisomerism Structure‑activity relationship

This 3-chloro benzothiazole-6-sulfonamide features a unique N3-propargyl handle enabling copper-catalyzed click chemistry for direct conjugation to fluorophores or biotin, accelerating the development of CA-IX imaging probes and ABPP workflows. Distinct from its 4-chloro regioisomer (CAS 865181-85-7), it enables precise SAR studies of halogen position on CA isoform selectivity. As a novel scaffold absent from ChEMBL, it offers a strong foundation for patentable lead optimization programs targeting tumor-associated carbonic anhydrases.

Molecular Formula C17H12ClN3O3S2
Molecular Weight 405.87
CAS No. 865181-86-8
Cat. No. B2469405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
CAS865181-86-8
Molecular FormulaC17H12ClN3O3S2
Molecular Weight405.87
Structural Identifiers
SMILESC#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H12ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24)
InChIKeyIATOOERLOIAPJL-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 865181-86-8: A 6-Sulfamoyl-Benzothiazole Carbonic Anhydrase Inhibitor with a Prop‑2‑ynyl Handle


3‑Chloro‑N‑(3‑prop‑2‑ynyl‑6‑sulfamoyl‑1,3‑benzothiazol‑2‑ylidene)benzamide (CAS 865181‑86‑8; molecular formula C₁₇H₁₂ClN₃O₃S₂) is a synthetic benzothiazole‑6‑sulfonamide bearing a 3‑chlorobenzamide moiety and an N3‑propargyl substituent [REFS‑1] [REFS‑2]. The 6‑sulfamoylbenzothiazole scaffold targets the zinc‑dependent metalloenzyme carbonic anhydrase (CA) by coordinating the active‑site Zn²⁺ ion via the deprotonated sulfonamide nitrogen, a mechanism characteristic of primary sulfonamide CA inhibitors [REFS‑3]. The terminal alkyne at N3 provides a bioorthogonal click‑chemistry handle (copper‑catalyzed azide‑alkyne cycloaddition) for probe conjugation, pull‑down experiments, or targeted drug delivery, distinguishing it from non‑alkyne‑bearing CA inhibitors [REFS‑4].

Why 865181‑86‑8 Cannot Be Replaced by Unsubstituted or 4‑Chloro Benzothiazole‑6‑Sulfonamide Analogs


The 3‑chloro substitution pattern on the benzamide ring of 865181‑86‑8 is regioisomerically distinct from the 4‑chloro analog (CAS 865181‑85‑7), which may exhibit different steric and electronic interactions within the CA active‑site cleft [REFS‑1]. In the benzothiazole‑6‑sulfonamide class, even minor positional changes of halogen substituents can alter isoform selectivity profiles—for instance, shifting potency between the cytosolic CA II and tumor‑associated CA IX/XII isoforms—making simple substitution unreliable without comparative inhibition data [REFS‑2]. Furthermore, the N3‑propargyl group is not present in any clinically established sulfonamide CA inhibitor (e.g., acetazolamide, methazolamide, or SLC‑0111); its presence introduces a unique chemical reactivity handle and may modulate cellular permeability and subcellular localization relative to N3‑alkyl or N3‑aryl congeners [REFS‑3].

Quantitative Differentiation Evidence for 3‑Chloro‑N‑(3‑prop‑2‑ynyl‑6‑sulfamoyl‑1,3‑benzothiazol‑2‑ylidene)benzamide


Regioisomeric Chlorine Position on Benzamide Moiety Differentiates 3‑Cl (865181‑86‑8) from 4‑Cl Analog (865181‑85‑7)

The target compound bears a chlorine at the meta‑position of the benzamide ring, whereas the 4‑chloro regioisomer (CAS 865181‑85‑7) has identical molecular formula but para‑substitution [REFS‑1] [REFS‑2]. In the closely related benzothiazole‑6‑sulfonamide CA inhibitor series, halogen position on the pendant aryl ring has been shown to modulate CA IX and CA XII inhibition potency by over 10‑fold in some analogs due to steric and electronic complementarity differences within the hydrophobic half of the active site [REFS‑3]. Although direct head‑to‑head Ki data for this specific pair is not publicly available, the regioisomeric difference constitutes a procurement‑level distinction: the two compounds are not interchangeable without experimental validation of isoform selectivity and potency.

Carbonic anhydrase inhibition Regioisomerism Structure‑activity relationship

N3‑Propargyl Substituent Enables Bioorthogonal Click Chemistry, Absent in Standard CA Inhibitors

The N3‑prop‑2‑ynyl (propargyl) group on 865181‑86‑8 provides a terminal alkyne capable of undergoing copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑bearing fluorophores, biotin, or solid supports [REFS‑1] [REFS‑2]. This reactivity is absent in the clinically used CA inhibitors acetazolamide (Ki ≈ 62 nM for CA II [REFS‑3]), methazolamide, and SLC‑0111, none of which carry a bioorthogonal conjugation handle. Among benzothiazole‑6‑sulfonamides, compounds lacking the N3‑propargyl group (e.g., N3‑H, N3‑methyl, or N3‑benzyl analogs) cannot be directly conjugated without additional synthetic modification. The presence of the alkyne permits downstream target engagement studies, cellular imaging, and affinity purification workflows that are impracticable with non‑alkyne CA inhibitors.

Click chemistry Bioorthogonal conjugation Chemical probe design

6‑Sulfamoylbenzothiazole Scaffold Confers Nanomolar CA IX/XII Inhibition in Class Representatives, Potentially Applicable to 865181‑86‑8

A closely related benzothiazole‑6‑sulfonamide series (Ibrahim et al., 2015) demonstrated that compounds bearing the 6‑sulfamoylbenzothiazole core achieve Ki values of 3.5–45.4 nM against CA II and sub‑nanomolar to low nanomolar Ki against the tumor‑associated isoforms CA IX and CA XII [REFS‑1]. The target compound 865181‑86‑8 contains the identical 6‑sulfamoylbenzothiazole core and is therefore expected to fall within similar potency ranges, though its specific Ki values remain unpublished. The propargyl and 3‑chlorobenzamide substituents are structurally accommodated within the SAR framework of this series, where varying the N‑acyl group modulates isoform selectivity [REFS‑1]. By inference, 865181‑86‑8 likely retains potent CA IX/XII inhibition while off‑target CA I activity may be reduced relative to acetazolamide (AZA), which inhibits CA I with Ki ≈ 250 nM [REFS‑2].

Tumor‑associated carbonic anhydrase CA IX CA XII Isoform selectivity

ZINC and BindingDB Confirmation: 865181‑86‑8 Has No Previously Reported Bioactivity, Providing a Clean Novel‑Scaffold Baseline

The ZINC20 database entry ZINC1140740 (corresponding to CAS 865181‑86‑8) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [REFS‑1]. The ChEMBL database does not contain a record for this CAS number. BindingDB also lacks inhibition data for this specific compound [REFS‑2]. This absence of prior art means that 865181‑86‑8 represents unexplored chemical space within the benzothiazole‑6‑sulfonamide class. In contrast, the 4‑chloro isomer (865181‑85‑7), the 3‑methoxy analog, and the unsubstituted benzamide (865181‑84‑6) are similarly uncharacterized, but the 3‑chloro substitution pattern may offer a distinct selectivity fingerprint once profiled. For intellectual property purposes, the lack of published bioactivity data reduces prior‑art risk for novel composition‑of‑matter claims.

Novel chemical probe Unexplored chemical space Patent landscape

Recommended Application Scenarios for 3‑Chloro‑N‑(3‑prop‑2‑ynyl‑6‑sulfamoyl‑1,3‑benzothiazol‑2‑ylidene)benzamide (865181‑86‑8)


Chemical Probe for Target Engagement Studies of Carbonic Anhydrase Isoforms via Click Chemistry

The N3‑propargyl alkyne handle permits CuAAC conjugation to azide‑functionalized fluorophores (e.g., TAMRA‑azide) or biotin‑azide following incubation with CA‑expressing cells or tissue lysates [REFS‑1]. After click derivatization, target engagement can be visualized by in‑gel fluorescence scanning or enriched on streptavidin beads for proteomic analysis. This workflow is impossible with non‑alkyne CA inhibitors, making 865181‑86‑8 uniquely suited for cellular target occupancy and competitive ABPP (activity‑based protein profiling) experiments.

SAR Expansion of Benzothiazole‑6‑Sulfonamide CA Inhibitor Libraries

As a 3‑chloro regioisomer within the 865181‑series, the compound fills a specific position in a matrix of halogen‑substituted benzamide analogs (3‑Cl, 4‑Cl, 2,4‑diCl, 3‑OCH₃, and unsubstituted) [REFS‑2]. Procurement of this compound together with its regioisomers enables systematic SAR exploration of chlorine position effects on CA isoform selectivity, a key parameter for developing tumor‑selective CA IX/XII inhibitors with minimal CA II‑mediated side effects [REFS‑3].

Preclinical Lead Optimization with Favorable IP Landscape

The absence of any published bioactivity record in ChEMBL and ZINC20 [REFS‑4] means that 865181‑86‑8 can serve as a starting point for a composition‑of‑matter patent strategy. Unlike extensively characterized sulfonamide CA inhibitors (e.g., SLC‑0111, acetazolamide), the 3‑chloro‑N‑propargyl‑benzothiazole‑6‑sulfonamide scaffold occupies novel chemical space. Lead optimization programs can profile this compound against a panel of 12 catalytically active human CA isoforms to establish selectivity fingerprints without prior‑art constraints.

Bioconjugation‑Compatible CA Inhibitor for Hypoxic Tumor Imaging

CA IX is a validated marker of tumor hypoxia and a recognized target for imaging and therapy [REFS‑3]. The alkyne‑functionalized 865181‑86‑8 can be directly conjugated to near‑infrared (NIR) fluorophore‑azides or radionuclide‑bearing azide synthons to generate CA‑IX‑targeted imaging agents in a single synthetic step, whereas traditional CA inhibitors require de novo synthesis of a modified analog with a linker. This reduces the time from inhibitor procurement to imaging probe candidate from weeks to days [REFS‑1].

Quote Request

Request a Quote for 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.